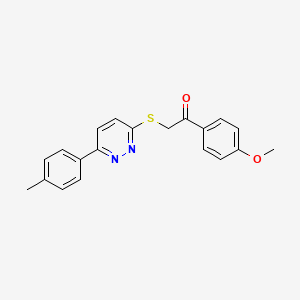
1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester is a boronic ester derivative of indole. Boronic esters are known for their stability and versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid pinacol ester group, which enhances its reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid pinacol ester is coupled with various aryl halides under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of probes for biological imaging and sensing.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-BOC-5-indoleboronic acid pinacol ester: Another boronic ester derivative of indole with similar reactivity.
1-BOC-3-indoleboronic acid pinacol ester: Differing in the position of the boronic ester group on the indole ring.
4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester: Lacking the BOC protection on the nitrogen.
Uniqueness
1-BOC-4-(Methoxycarbonyl)indole-6-boronic acid, pinacol ester is unique due to the combination of the BOC protection and the boronic ester group, which enhances its stability and reactivity in various chemical transformations. This makes it a valuable compound in organic synthesis and scientific research .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-10-9-14-15(17(24)26-8)11-13(12-16(14)23)22-28-20(4,5)21(6,7)29-22/h9-12H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXJELLVSDYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CN(C3=C2)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2643048.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)




![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)
![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2643058.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2643060.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)


